K-Ras(G12C) inhibitor 6

描述

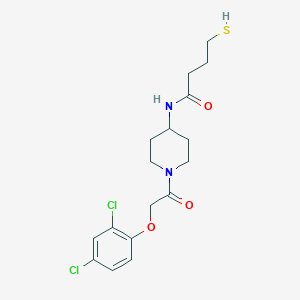

Structure

3D Structure

属性

IUPAC Name |

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143036 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060530-16-5 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Ras(g12C) inhibitor 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-RAS(G12C) INHIBITOR 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of K-Ras(G12C) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific molecule designated solely as "K-Ras(G12C) inhibitor 6" is limited. This guide will, therefore, focus on the well-characterized and clinically approved K-Ras(G12C) inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), as representative examples to provide a comprehensive technical overview of the mechanism of action for this class of therapeutic agents. The principles, assays, and pathways described are fundamentally applicable to novel covalent inhibitors targeting the K-Ras(G12C) mutation.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, which results in a glycine (B1666218) to cysteine substitution (G12C), is a significant driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The development of covalent inhibitors that specifically target the mutant cysteine in K-Ras(G12C) represents a landmark achievement in precision oncology. These inhibitors, exemplified by Sotorasib and Adagrasib, function by irreversibly binding to the mutant cysteine residue, thereby locking the K-Ras protein in an inactive, GDP-bound state. This allosteric inhibition prevents downstream signaling, leading to the suppression of tumor cell proliferation and survival. This guide provides a detailed examination of the core mechanism of action of these inhibitors, including quantitative data on their activity, detailed experimental protocols for their characterization, and visual representations of the relevant biological pathways and experimental workflows.

The K-Ras(G12C) Oncoprotein and Its Role in Cancer

In its normal state, K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular signaling pathways involved in cell growth, proliferation, and survival. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to an accumulation of the active, GTP-bound form. This constitutively active state results in the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and tumor growth.

Core Mechanism of Action: Covalent and Allosteric Inhibition

K-Ras(G12C) inhibitors are small molecules designed to specifically and irreversibly bind to the thiol group of the cysteine residue at position 12 of the mutant K-Ras protein. This covalent bond formation is the cornerstone of their mechanism of action.

Key aspects of the mechanism include:

-

Specificity for the GDP-Bound State: These inhibitors preferentially bind to K-Ras(G12C) when it is in its inactive, GDP-bound conformation. In this state, a cryptic pocket, known as the Switch-II pocket, becomes accessible, allowing the inhibitor to bind.

-

Irreversible Covalent Bonding: The inhibitors possess a reactive electrophile (e.g., an acrylamide (B121943) group) that forms a covalent bond with the nucleophilic thiol group of the Cys12 residue. This irreversible binding permanently inactivates the mutant protein.

-

Allosteric Inhibition: By binding to the Switch-II pocket, the inhibitors allosterically modulate the conformation of K-Ras. This has two major consequences:

-

It locks K-Ras(G12C) in the inactive GDP-bound state, preventing the exchange of GDP for GTP, which is required for its activation.

-

It disrupts the interaction of K-Ras with its downstream effector proteins, such as RAF and PI3K, thereby blocking the activation of pro-survival signaling pathways.

-

-

Selectivity: The reliance on the mutant cysteine for covalent binding confers high selectivity for K-Ras(G12C) over wild-type K-Ras, which has a glycine at position 12 and therefore lacks the reactive thiol group. This specificity minimizes off-target effects.

dot

Caption: K-Ras(G12C) signaling pathway and the point of covalent inhibition.

Quantitative Data Presentation

The potency of K-Ras(G12C) inhibitors is assessed through various biochemical and cell-based assays. The following tables summarize key quantitative data for Sotorasib and Adagrasib.

Table 1: Biochemical and Cellular Potency of Sotorasib and Adagrasib

| Inhibitor | Assay Type | Parameter | Value | Cell Line / Conditions |

| Sotorasib | Biochemical (Binding to HSA) | Kb (M-1) | 13.64 x 103 | Human Serum Albumin[1] |

| Cellular (Viability) | IC50 (nM) | 6 - 9 | NCI-H358, MIA PaCa-2[2] | |

| Cellular (pERK Inhibition) | IC50 (nM) | Potent Inhibition | KRAS G12C mutant cell lines | |

| Adagrasib | Biochemical (Binding to HSA) | Kb (M-1) | 63.67 x 103 | Human Serum Albumin[1] |

| Cellular (Viability) | IC50 (nM) | 10 - 50 | MIA PaCa-2[1] | |

| Cellular (pERK Inhibition) | IC50 (nM) | Potent Inhibition | KRAS G12C mutant cell lines |

Table 2: Cell Viability (IC50) of Adagrasib in Various K-Ras(G12C) Mutant Cancer Cell Lines (2D Culture)

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 10 - 15.6 |

| MIA PaCa-2 | Pancreatic Cancer | 10 - 50 |

| NCI-H2122 | Non-Small Cell Lung Cancer | 20 |

| SW1573 | Non-Small Cell Lung Cancer | 30 |

| NCI-H1792 | Non-Small Cell Lung Cancer | 40 |

| NCI-H2030 | Non-Small Cell Lung Cancer | 973 |

Data compiled from publicly available resources.[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of K-Ras(G12C) inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

K-Ras(G12C) inhibitor

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Inhibitor Preparation: Prepare serial dilutions of the K-Ras(G12C) inhibitor in culture medium.

-

Treatment: Add the desired concentrations of the inhibitor to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for a duration relevant to the study, typically 3 to 5 days.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[3]

dot

Caption: Experimental workflow for a cell viability assay.

Target Engagement Assay

This assay quantifies the direct binding of the inhibitor to the purified K-Ras(G12C) protein.

Materials:

-

Purified, recombinant His-tagged K-Ras(G12C) protein

-

Fluorescently labeled GTP analog (e.g., GTP-Red)

-

Europium cryptate-labeled anti-His antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Protocol:

-

Inhibitor Dispensing: Dispense the test inhibitor or standards directly into the assay plate.

-

Reagent Addition:

-

Add His-tagged K-Ras(G12C) protein to each well.

-

Prepare a mix of HTRF detection reagents (Eu-anti-His antibody and GTP-Red) in assay buffer and add to each well.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 or Kd value.[4]

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

-

K-Ras(G12C) mutant cells

-

K-Ras(G12C) inhibitor

-

PBS, Lysis buffer with protease inhibitors

-

Anti-K-Ras(G12C) antibody for Western blot

Protocol:

-

Treatment: Treat cells with the K-Ras(G12C) inhibitor or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification and Western Blot: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the levels of soluble K-Ras(G12C) by Western blot.

-

Data Analysis: Plot the amount of soluble K-Ras(G12C) as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[5]

Downstream Signaling Assay (Western Blot for p-ERK)

This assay measures the inhibition of K-Ras-mediated signaling by assessing the phosphorylation of downstream effector proteins, such as ERK.

Materials:

-

K-Ras(G12C) mutant cells

-

K-Ras(G12C) inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, PVDF membrane, and transfer apparatus

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis: Seed cells, treat with the inhibitor for the desired time, and then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat dry milk or BSA in TBST).

-

Incubate with primary antibodies (anti-p-ERK, anti-total ERK, loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and visualize the protein bands.

-

Quantify band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal and then to the loading control to determine the percentage of inhibition.[6]

-

dot

Caption: Workflow for Western blot analysis of downstream signaling.

Conclusion

The development of K-Ras(G12C) inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. Their unique mechanism of action, involving the covalent and allosteric inhibition of the mutant oncoprotein, has paved the way for a new class of targeted therapies. The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel K-Ras inhibitors, with the ultimate goal of improving outcomes for patients with these challenging malignancies. The detailed methodologies for assessing cell viability, target engagement, and downstream signaling are essential tools for the preclinical and clinical evaluation of these promising therapeutic agents.

References

- 1. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Structural Biology and Binding Pocket of K-Ras(G12C) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the structural biology of inhibitors targeting the K-Ras(G12C) mutant, a critical oncogene in various cancers. For decades, K-Ras was deemed "undruggable" due to its smooth surface and picomolar affinity for its natural ligands, GTP and GDP.[1] The discovery of a covalent-susceptible cysteine residue in the G12C mutant, coupled with the identification of an adjacent allosteric pocket, has revolutionized the field, leading to the development of clinically approved targeted therapies.[2][3]

This document details the architecture of the K-Ras(G12C) binding site, analyzes the binding modes of seminal inhibitors, provides a focused look at a specific molecule designated "compound 6," summarizes key quantitative data, and outlines the experimental protocols crucial for research in this domain.

The K-Ras(G12C) Allosteric Binding Pocket

The key to targeting K-Ras(G12C) lies in a cryptic, allosteric binding site known as the Switch-II Pocket (S-IIP), located beneath the effector-binding Switch-II region (residues ~60-76).[2] This pocket is typically not well-formed in the wild-type protein but becomes accessible in the inactive, GDP-bound state of the G12C mutant, allowing for the design of highly selective inhibitors.[2][4]

The binding of inhibitors to this pocket is anchored by a covalent bond with the mutant Cysteine-12 (Cys12).[2] This irreversible interaction traps the K-Ras protein in its inactive GDP-bound conformation, preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) and subsequently blocking downstream oncogenic signaling.[4][5]

Key amino acid residues that define the S-IIP and interact with various inhibitors include:

-

Cysteine 12 (Cys12): The mutant residue that serves as the covalent anchor point for the inhibitor's reactive warhead (commonly an acrylamide).

-

Histidine 95 (His95): Forms a crucial interaction, often a hydrogen bond, with the inhibitor, contributing significantly to binding affinity.[6]

-

Tyrosine 96 (Tyr96) and Glutamine 99 (Gln99): These residues form part of a hydrophobic groove within the S-IIP that accommodates the inhibitor scaffold.

-

Valine 9 (Val9) and Methionine 72 (Met72): Contribute to the hydrophobic environment of the pocket.

Structural Biology of Seminal K-Ras(G12C) Inhibitors

The fundamental principles of K-Ras(G12C) inhibition are best exemplified by the first two FDA-approved drugs: Sotorasib (AMG 510) and Adagrasib (MRTX849).

-

Sotorasib (AMG 510): The crystal structure of Sotorasib in complex with K-Ras(G12C) (PDB: 6OIM) reveals the inhibitor covalently bound to Cys12.[4] It occupies the S-IIP and makes key hydrogen bond interactions with the backbone of His95. The rest of the molecule is stabilized by extensive hydrophobic interactions within the pocket.[6]

-

Adagrasib (MRTX849): Similarly, Adagrasib forms a covalent bond with Cys12 and settles into the S-IIP (PDB: 6UT0).[7] Its distinct chemical scaffold allows for different interactions within the pocket, leading to variations in potency and pharmacokinetic properties.[5]

These structures confirm a shared mechanism: the irreversible covalent modification of Cys12 and allosteric stabilization of the inactive GDP-bound state.

Focused Analysis: Taiho "Compound 6" (PDB: 8DNK)

To address the specific topic of "inhibitor 6," this section details the structural interactions of the molecule identified as "Taiho WO2020/085493A1 compound 6," whose co-crystal structure with K-Ras(G12C) is available under PDB accession code 8DNK.[8][9] This structure, resolved at 2.23 Å, provides a clear view of its binding mode.

Like other inhibitors of its class, Compound 6 covalently modifies Cys12 and occupies the Switch-II pocket. Its binding interactions are visualized in the diagram below.

Caption: Binding interactions of Taiho Compound 6 within the K-Ras(G12C) S-IIP.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize key structural and biochemical data for several notable K-Ras(G12C) inhibitors.

Table 1: Structural Data for K-Ras(G12C)-Inhibitor Complexes

| Inhibitor | PDB Code | Resolution (Å) | Deposition Date |

| Sotorasib (AMG 510) | 6OIM | 1.65 | 2019-04-09 |

| Adagrasib (MRTX849) | 6UT0 | 1.98 | 2019-10-24 |

| Divarasib (B10829276) (GDC-6036) | 9DMM | 1.90 | 2024-04-24 |

| Taiho Compound 6 | 8DNK | 2.23 | 2022-07-11 |

Data sourced from the RCSB Protein Data Bank.[8][10]

Table 2: Biochemical Activity of K-Ras(G12C) Inhibitors

| Inhibitor | Assay Type | Potency Metric | Value | Reference |

| Sotorasib (AMG 510) | Biochemical Assay | IC₅₀ | 8.88 nM | [6] |

| Sotorasib (AMG 510) | Biochemical Binding | K_d_ | 220 nM | [6] |

| Adagrasib (MRTX849) | Biochemical Binding | K_d_ | 9.59 nM | [6] |

| Adagrasib (MRTX849) | Cell Viability (2D) | IC₅₀ | 10 - 973 nM | [5] |

| ARS-853 | Biochemical | k_inact_/K_I_ | 76 M⁻¹s⁻¹ | [11] |

| Compound 12 (Ostrem et al.) | Mass Spectrometry | % Modification | 100% | [12] |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for key experiments involved in the structural and functional characterization of K-Ras(G12C) inhibitors.

This protocol describes the typical workflow for producing recombinant K-Ras(G12C) for structural and biochemical studies.[2][13]

-

Gene Cloning and Transformation: The gene for human K-Ras (residues 1-169) with a G12C mutation is cloned into an E. coli expression vector, often with an N-terminal polyhistidine (His) tag for purification. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A large-scale culture is grown at 37°C to an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM), and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance soluble protein expression.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-charged immobilized metal affinity chromatography (IMAC) column. The column is washed extensively, and the His-tagged protein is eluted with a high-concentration imidazole buffer.

-

Tag Cleavage and Further Purification: If required, the His-tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography (SEC) to separate the cleaved protein from the tag, protease, and any remaining impurities, yielding a highly pure and homogenous protein sample.

Caption: General workflow for the expression and purification of K-Ras(G12C).

This protocol outlines the steps for determining the co-crystal structure of a K-Ras(G12C)-inhibitor complex.[4][14]

-

Complex Formation: Purified, GDP-loaded K-Ras(G12C) protein is incubated with a molar excess (e.g., 3-5 fold) of the covalent inhibitor. The reaction is allowed to proceed for several hours or overnight at 4°C to ensure complete covalent modification. The extent of modification is often verified by mass spectrometry.

-

Crystallization Screening: The protein-inhibitor complex is concentrated (e.g., to 10-20 mg/mL). High-throughput screening is performed using commercial crystallization screens via the sitting-drop or hanging-drop vapor diffusion method.

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the pH, precipitant concentration, and additives to grow larger, diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

-

Structure Determination: The structure is solved by molecular replacement using a previously determined K-Ras structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.

For larger complexes or proteins resistant to crystallization, cryo-EM offers an alternative for structure determination. Recent advances using molecular scaffolds have enabled high-resolution cryo-EM studies of small proteins like K-Ras.[15][16]

-

Sample Preparation: The K-Ras(G12C)-inhibitor complex is prepared as described for crystallography. For small proteins, it may be bound to a larger, rigid scaffold protein to increase its effective size for imaging.[16]

-

Grid Preparation: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing: The movies are processed to correct for motion, and individual particle images are picked. These images are then classified into 2D averages and subsequently used to reconstruct a 3D density map.

-

Model Building: An atomic model is built into the high-resolution 3D map and refined.

A variety of assays are used to quantify inhibitor activity.

-

Intact Protein Mass Spectrometry: This method is used to measure the rate and extent of covalent bond formation between the inhibitor and Cys12.[11]

-

Nucleotide Exchange Assays: These assays, often using fluorescently labeled GDP or GTP analogs, measure the ability of an inhibitor to lock K-Ras in the GDP-bound state by preventing GEF-mediated nucleotide exchange.

-

Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (association and dissociation rates) of the initial non-covalent binding step of the inhibitor to K-Ras(G12C).[6]

-

Thermal Shift Assays (DSF): The binding of an inhibitor to K-Ras(G12C) typically increases its thermal stability. This change in melting temperature (T_m) can be measured to confirm target engagement.[14]

K-Ras Signaling Pathway

The G12C mutation in K-Ras impairs its intrinsic GTPase activity, leading to an accumulation of the protein in the active, GTP-bound state. This constitutively active K-Ras drives downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation, survival, and tumor growth.[17][18][19] Covalent inhibitors block the cycle at the inactive GDP-bound stage, preventing the activation of these downstream cascades.

Caption: Simplified K-Ras(G12C) signaling pathway and point of intervention.

References

- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. [escholarship.org]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]

- 4. benchchem.com [benchchem.com]

- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. K-Ras(G12C) inhibitor 12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. promise-proteomics.com [promise-proteomics.com]

- 14. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Allosteric Control of GTP Affinity by K-Ras(G12C) Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric control of guanosine (B1672433) triphosphate (GTP) affinity by the K-Ras(G12C) inhibitor 6. The discovery of this covalent inhibitor marked a significant breakthrough in the development of targeted therapies for cancers driven by the KRAS G12C mutation. This document details the mechanism of action, quantitative binding data, and the experimental protocols utilized to characterize this interaction.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cell signaling pathways regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes tumor proliferation.[1] For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its picomolar affinity for GTP and the absence of well-defined allosteric binding pockets.[2][3]

The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation creates a unique, targetable cysteine residue. The development of this compound, and similar molecules, exploited this mutant cysteine to achieve covalent and selective inhibition, locking the protein in an inactive state.[1][2]

Mechanism of Allosteric Control

This compound functions as an allosteric inhibitor that irreversibly binds to the mutant cysteine 12.[2] Crystallographic studies revealed that this inhibitor binds to a previously unrecognized pocket located beneath the effector-binding switch-II region, now known as the Switch-II pocket (S-IIP).[2][3] This binding event induces a conformational change in K-Ras(G12C) that disrupts the conformations of both switch-I and switch-II regions.[2][3]

Crucially, the binding of inhibitor 6 to the S-IIP allosterically modulates the nucleotide-binding preference of K-Ras(G12C).[2][3] In its oncogenic state, K-Ras(G12C) has a slight preference for the active, GTP-bound state.[2] However, upon covalent modification by inhibitor 6, the protein's affinity for GTP is significantly reduced, while its preference for the inactive, guanosine diphosphate (B83284) (GDP)-bound state is enhanced.[2][3] This shift in equilibrium effectively traps K-Ras(G12C) in an inactive conformation, thereby preventing its interaction with downstream effectors such as RAF kinases and inhibiting oncogenic signaling.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as reported in the foundational study by Ostrem et al., 2013.

| Compound | Description | Percentage Modification of K-Ras(G12C) (10 µM, 24h) |

| Inhibitor 6 (6H05) | Disulfide fragment identified from tethering screen | 94 ± 1% |

| Analogue 8 | Optimized vinyl sulfonamide analogue | ~100% |

| Analogue 12 | Optimized acrylamide (B121943) analogue | ~100% |

| Table 1: Covalent Modification of K-Ras(G12C) by Inhibitor 6 and Optimized Analogues. Data represents the percentage of K-Ras(G12C) protein covalently modified by the indicated compound after a 24-hour incubation.[2] |

| K-Ras(G12C) State | Relative Nucleotide Affinity (GTP/GDP) |

| Unmodified | 0.6 ± 0.2 |

| + Analogue 8 | 3.9 ± 0.6 |

| + Analogue 12 | 3.5 ± 0.8 |

| Table 2: Allosteric Control of Nucleotide Affinity. The table shows the relative affinity of K-Ras(G12C) for GTP versus GDP in the absence and presence of optimized inhibitors. A higher value indicates a greater preference for GDP.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric control of GTP affinity by this compound.

Disulfide-Fragment-Based Screening (Tethering)

This protocol was used to identify initial fragments that covalently bind to the Cys12 residue of K-Ras(G12C).

Objective: To identify small molecule fragments that form a disulfide bond with the mutant cysteine of K-Ras(G12C).

Materials:

-

Untagged recombinant K-Ras(G12C) (amino acids 1–169)

-

Disulfide fragment library

-

β-mercaptoethanol (βME)

-

Screening Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM EDTA

-

Waters LCT-Premier LC/ESI-MS system for mass spectrometry analysis

Procedure:

-

Prepare a reaction mixture containing 1 µM of K-Ras(G12C) in Screening Buffer.

-

Add a disulfide fragment from the library to a final concentration of 100 µM.

-

Add βME to a final concentration of 100 µM to facilitate the disulfide exchange reaction.

-

Incubate the reaction mixture for 1 hour at ambient temperature.

-

Analyze the reaction mixture by electrospray mass spectrometry to determine the extent of protein modification. A mass shift corresponding to the addition of the fragment indicates a successful tethering event.[2]

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of K-Ras(G12C) inhibitors to block the exchange of GDP for GTP, a critical step in K-Ras activation.

Objective: To determine if K-Ras(G12C) inhibitors can block the function of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.

Materials:

-

Recombinant K-Ras(G12C) loaded with a fluorescent GDP analog (e.g., mant-dGDP)

-

Recombinant catalytic domain of SOS1 (SOScat)

-

GTP

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2

-

Fluorescence plate reader

Procedure:

-

Pre-incubate K-Ras(G12C)-mant-dGDP with the K-Ras(G12C) inhibitor (e.g., analogue 8 or 12) or vehicle control.

-

Initiate the nucleotide exchange reaction by adding SOScat and a molar excess of GTP.

-

Monitor the decrease in mant fluorescence over time. The exchange of mant-dGDP for non-fluorescent GTP results in a loss of fluorescence.

-

Compare the rate of fluorescence decay in the presence and absence of the inhibitor to determine the extent of inhibition of SOS1-catalyzed nucleotide exchange.[2]

RAF-RBD Pulldown Assay

This assay assesses the ability of K-Ras(G12C) to interact with its downstream effector, RAF kinase, in the presence and absence of an inhibitor.

Objective: To determine if K-Ras(G12C) inhibitors disrupt the interaction between K-Ras(G12C) and the Ras-binding domain (RBD) of RAF.

Materials:

-

K-Ras(G12C)-mutant cell lines (e.g., NCI-H1792, NCI-H358)

-

K-Ras(G12C) inhibitor (e.g., analogue 12)

-

Lysis buffer

-

GST-tagged RAF-RBD fusion protein immobilized on glutathione-sepharose beads

-

Antibodies for Western blotting: anti-K-Ras, anti-B-Raf, anti-C-Raf

Procedure:

-

Treat K-Ras(G12C) mutant cell lines with the inhibitor or vehicle control for the desired time.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate the cell lysates with GST-RAF-RBD beads to pull down active, GTP-bound K-Ras and its associated proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using antibodies against K-Ras, B-Raf, and C-Raf.

-

A decrease in the amount of co-immunoprecipitated B-Raf and C-Raf in the inhibitor-treated samples indicates that the inhibitor disrupts the K-Ras-RAF interaction.[2]

Cellular Viability Assay

This assay evaluates the effect of K-Ras(G12C) inhibitors on the proliferation and survival of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effects of K-Ras(G12C) inhibitors on cancer cells with and without the G12C mutation.

Materials:

-

K-Ras(G12C)-mutant cell lines (e.g., NCI-H1792, NCI-H358)

-

K-Ras wild-type cell lines (e.g., A549)

-

K-Ras(G12C) inhibitor (e.g., analogue 12)

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the inhibitor concentration.[2]

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: K-Ras Signaling Pathway and Mechanism of Inhibitor 6 Action.

Caption: Experimental Workflow for Characterizing K-Ras(G12C) Inhibitors.

Conclusion

This compound represents a landmark achievement in the field of oncology drug discovery. Its unique allosteric mechanism, which involves covalent modification of the mutant cysteine and a subsequent shift in nucleotide preference, provided a novel strategy for targeting a previously intractable oncogene. The experimental protocols and quantitative data outlined in this guide provide a framework for the continued development and characterization of next-generation K-Ras inhibitors. This foundational work has paved the way for the clinical development of potent and selective K-Ras(G12C) inhibitors, offering new hope for patients with KRAS G12C-driven cancers.

References

Preclinical Profile of K-Ras(G12C) Inhibitor 6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on K-Ras(G12C) inhibitor 6, a pioneering molecule in the direct and irreversible inhibition of the oncogenic K-Ras(G12C) mutant. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Findings and Data Summary

This compound is an allosteric inhibitor that selectively and irreversibly binds to the cysteine residue of the G12C mutant of K-Ras.[1] This covalent modification locks the oncoprotein in its inactive, GDP-bound state, thereby impeding downstream signaling pathways responsible for tumor cell proliferation and survival.[2][3][4] Preclinical evaluation of inhibitor 6 and its analogs has demonstrated their potential in targeting K-Ras(G12C)-driven cancers.

Biochemical and Cellular Activity

The inhibitory activity of compound 6 and a more potent analog, compound 12, were assessed across various biochemical and cellular assays. The data highlights the specificity of these inhibitors for the K-Ras(G12C) mutant.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| 12 | Cell Viability | H358 (K-Ras G12C) | IC50 | ~10 µM | [2] |

| 12 | Cell Viability | H1792 (K-Ras G12C) | IC50 | ~25 µM | [2] |

| 12 | Cell Viability | Calu-1 (K-Ras G12C) | IC50 | ~50 µM | [2] |

| 12 | Cell Viability | H23 (K-Ras G12C) | IC50 | ~50 µM | [2] |

| 12 | Cell Viability | H1437 (K-Ras WT) | IC50 | >100 µM | [2] |

| 12 | Cell Viability | H1299 (K-Ras WT) | IC50 | >100 µM | [2] |

| 12 | Cell Viability | A549 (K-Ras G12S) | IC50 | >100 µM | [2] |

| 12 | Apoptosis Induction | H358 (K-Ras G12C) | % Apoptosis | ~25% | [2] |

| 12 | Apoptosis Induction | H1792 (K-Ras G12C) | % Apoptosis | ~20% | [2] |

| 12 | Apoptosis Induction | H1437 (K-Ras WT) | % Apoptosis | Baseline | [2] |

Signaling Pathway and Mechanism of Action

K-Ras is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it promotes cell growth and proliferation through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation.

This compound binds to a novel allosteric site, termed the switch-II pocket (S-IIP), which is adjacent to the nucleotide-binding site.[2] This binding event has two key consequences:

-

Altered Nucleotide Preference: The inhibitor-bound K-Ras(G12C) exhibits a decreased affinity for GTP relative to GDP, favoring the inactive state.[2]

-

Impaired Effector Interaction: The conformational changes induced by the inhibitor disrupt the binding of K-Ras(G12C) to its downstream effectors, such as RAF kinases.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound and its analogs.

Disulfide-Fragment-Based Screening (Tethering)

This method was employed to identify the initial chemical fragments that bind to the G12C mutant of K-Ras.

Protocol:

-

Protein Preparation: Untagged, recombinant K-Ras(G12C) (amino acids 1-169) was expressed and purified.

-

Reaction Mixture: 1 µM of K-Ras(G12C) was incubated with 100 µM of a disulfide-containing fragment and 100 µM of β-mercaptoethanol in a reaction buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, and 10 mM EDTA).

-

Incubation: The reaction was allowed to proceed for 1 hour at ambient temperature.

-

Analysis: The extent of covalent modification of K-Ras(G12C) by the fragment was determined using electrospray mass spectrometry (ESI-MS).

-

Hit Identification: Fragments that resulted in ≥60% modification of the protein were considered hits.

Nucleotide Exchange Assay

This assay measures the rate of GDP dissociation from K-Ras(G12C) in the presence of a competing nucleotide, providing insights into how the inhibitor affects nucleotide affinity.

Protocol:

-

Protein Labeling: Full-length K-Ras(G12C) was loaded with a fluorescent GDP analog, mant-dGDP.

-

Assay Setup: 10 µl of the 1 µM mant-dGDP-loaded K-Ras(G12C) in reaction buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and 1 mM MgCl2) was added to a low-volume 384-well black bottom plate.

-

Initiation of Exchange: The nucleotide exchange reaction was initiated by adding 5 µl of either SOS1 (1 µM final concentration) to catalyze the exchange or EDTA (5 mM final concentration) to chelate Mg2+ and promote nucleotide release.

-

Fluorescence Monitoring: The decrease in fluorescence (as mant-dGDP is released) was monitored over 5 hours at 90-second intervals using a plate reader (excitation: 360 nm, emission: 440 nm).

-

Data Analysis: The half-life of nucleotide dissociation was determined by fitting the data to a single-exponential decay curve.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines with and without the K-Ras(G12C) mutation were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a serial dilution of K-Ras(G12C) inhibitor 12.

-

Incubation: The plates were incubated for 72 hours.

-

Viability Assessment: After the incubation period, the media was exchanged, and the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to measure the amount of ATP, which is proportional to the number of viable cells.

-

Data Analysis: The luminescent signal was measured, and the half-maximal inhibitory concentration (IC50) was calculated.[2]

Apoptosis Assay

This assay quantifies the induction of programmed cell death in cancer cells following treatment with the inhibitor.

Protocol:

-

Cell Plating: Cells were plated in 6-well plates at approximately 50% confluency.

-

Treatment: After 24 hours, the cells were treated with the specified compound for 48 hours.

-

Cell Harvesting: Cells were washed with PBS, trypsinized, and resuspended in 150 µl of annexin-V binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and propidium (B1200493) iodide according to the manufacturer's protocol (BD Biosciences).

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.[2]

Conclusion

The preclinical data for this compound and its analogs provided a foundational proof-of-concept for the direct and mutant-specific targeting of K-Ras(G12C).[2] The discovery of a novel allosteric pocket and the development of covalent inhibitors that exploit this site have paved the way for a new class of targeted therapies for K-Ras-mutant cancers. The methodologies detailed herein offer a robust framework for the continued evaluation and development of next-generation K-Ras inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scispace.com [scispace.com]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

The Era of Drugging the "Undruggable": A Technical Guide to the Irreversible and Selective Inhibition of Oncogenic K-Ras(G12C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery and development of irreversible, covalent inhibitors specifically targeting the K-Ras(G12C) mutant have marked a paradigm shift in precision medicine. This technical guide provides an in-depth overview of the core principles underlying the selective inhibition of K-Ras(G12C). We will delve into the mechanism of action of these novel inhibitors, present a comprehensive summary of their biochemical and cellular potencies, and provide detailed protocols for key experimental assays used in their characterization. Furthermore, this guide will explore the intricate K-Ras(G12C) signaling pathway and discuss emerging strategies involving combination therapies to overcome resistance and enhance therapeutic efficacy.

The K-Ras(G12C) Oncoprotein: A Covalent Opportunity

K-Ras is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras, leading to its accumulation in the constitutively active, GTP-bound state.[2] This persistent activation drives oncogenic signaling through downstream effector pathways.

The breakthrough in targeting K-Ras(G12C) came with the exploitation of the mutant cysteine residue. Covalent inhibitors, such as the FDA-approved sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), are designed to form an irreversible bond with the thiol group of this cysteine.[3] This covalent modification locks K-Ras(G12C) in its inactive, GDP-bound conformation, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and blocking downstream oncogenic signaling.[4]

Quantitative Analysis of K-Ras(G12C) Inhibitors

The potency and selectivity of K-Ras(G12C) inhibitors are paramount for their therapeutic success. A variety of biochemical and cellular assays are employed to quantify their activity. The following tables summarize key quantitative data for prominent K-Ras(G12C) inhibitors and other relevant compounds.

Table 1: Biochemical Potency of K-Ras(G12C) Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| Sotorasib (AMG 510) | K-Ras(G12C) | Nucleotide Exchange | 8.88 | - | - | [5] |

| Adagrasib (MRTX849) | K-Ras(G12C) | Cell Viability (2D) | 10 - 973 | - | - | [6] |

| ARS-1620 | K-Ras(G12C) | Covalent Engagement | - | - | 1,100 ± 200 | [7] |

| Divarasib (GDC-6036) | K-Ras(G12C) | Cell Viability | Sub-nanomolar | - | - | [8] |

| MRTX1133 | K-Ras(G12D) | - | - | - | - | [9][10][11] |

Table 2: Cellular Potency of K-Ras(G12C) Inhibitors

| Compound | Cell Line | Cancer Type | Assay Format | IC50/EC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 | NSCLC | Cell Viability | 4 - 32 | [5] |

| Sotorasib (AMG 510) | MIA PaCa-2 | Pancreatic | Cell Viability | 9 | [7] |

| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 2D Cell Viability | 10 - 15.6 | [12] |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 2D Cell Viability | 10 - 50 | [12] |

| Adagrasib (MRTX849) | NCI-H2122 | NSCLC | 2D Cell Viability | 20 | [12] |

| Adagrasib (MRTX849) | SW1573 | NSCLC | 2D Cell Viability | 30 | [12] |

| Adagrasib (MRTX849) | NCI-H1792 | NSCLC | 2D Cell Viability | 40 | [12] |

| Adagrasib (MRTX849) | NCI-H2030 | NSCLC | 2D Cell Viability | 973 | [12] |

| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 3D Cell Viability | 0.2 | [12] |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 3D Cell Viability | 0.3 | [12] |

| ARS-1620 | H358 | NSCLC | Cell Viability | ~1320 | [13] |

| Divarasib (GDC-6036) | Various | Solid Tumors | - | Potent (sub-nM) | [8][14] |

K-Ras(G12C) Signaling Pathway and Therapeutic Intervention

K-Ras(G12C) activation is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[2] This leads to the recruitment of GEFs like Son of Sevenless (SOS1) to the plasma membrane, which facilitates the exchange of GDP for GTP on K-Ras.[2] The protein tyrosine phosphatase SHP2 also plays a critical role in this signaling cascade.[15] Once activated, K-Ras(G12C) engages multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive tumor cell proliferation and survival.[16] Another important downstream effector is the RAL-GEF pathway.[2]

Irreversible K-Ras(G12C) inhibitors act by covalently binding to the mutant cysteine and locking the protein in an inactive state, thus preventing downstream signaling.

Caption: K-Ras(G12C) signaling pathway and points of therapeutic intervention.

Experimental Protocols

The characterization of K-Ras(G12C) inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed protocols for three key experiments.

HTRF-Based Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of fluorescently labeled GDP for unlabeled GTP on the K-Ras(G12C) protein, often catalyzed by the GEF SOS1.

Materials:

-

Recombinant His-tagged K-Ras(G12C) protein

-

Fluorescently labeled GDP (e.g., BODIPY-GDP)

-

Guanosine triphosphate (GTP)

-

Recombinant SOS1 protein (catalytic domain)

-

HTRF detection reagents (e.g., Terbium-labeled anti-His antibody and a fluorescent GTP analog)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells.

-

K-Ras/GDP/Antibody Mix Preparation: In assay buffer, prepare a mix containing K-Ras(G12C) protein, fluorescently labeled GDP, and the Terbium-labeled anti-His antibody. Pre-incubate for 60 minutes at room temperature to allow for complex formation.

-

Dispensing K-Ras Mix: Add the pre-incubated K-Ras mix to all wells of the compound-plated 384-well plate.

-

Initiating Nucleotide Exchange: Prepare a mix of SOS1 and GTP in assay buffer. Add this mix to the wells to initiate the nucleotide exchange reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the HTRF signal on a compatible plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the data to high (no inhibitor) and low (saturating inhibitor) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Western Blot for pERK Inhibition

This assay assesses the inhibitor's ability to block the MAPK signaling pathway by measuring the phosphorylation level of ERK, a key downstream effector.[18]

Materials:

-

K-Ras(G12C) mutant cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test inhibitor and vehicle (e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed K-Ras(G12C) mutant cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose range of the inhibitor or vehicle for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize protein bands using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize pERK levels to total ERK and then to the loading control. Calculate the percentage of inhibition relative to the vehicle-treated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor with K-Ras(G12C) in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.

Materials:

-

K-Ras(G12C) mutant cell line

-

Test inhibitor and vehicle

-

PBS with protease and phosphatase inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

High-speed centrifuge

-

Western blotting or ELISA reagents for K-Ras detection

Procedure:

-

Cell Treatment: Treat cultured K-Ras(G12C) cells with the test inhibitor or vehicle for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

-

Protein Quantification: Determine the amount of soluble K-Ras(G12C) in the supernatant using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble K-Ras(G12C) as a function of temperature for both inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, engagement.

Experimental and Logical Workflows

The discovery and characterization of K-Ras(G12C) inhibitors follow a structured workflow, from initial screening to in-depth cellular and in vivo validation.

Caption: High-throughput screening and validation workflow for K-Ras(G12C) inhibitors.

Combination Therapies: Overcoming Resistance

While K-Ras(G12C) inhibitors have shown significant clinical activity, intrinsic and acquired resistance can limit their efficacy. A key mechanism of resistance is the feedback reactivation of the MAPK pathway through upstream signaling.[19] To address this, combination therapies are being actively explored.

-

SOS1 Inhibitors: Combining K-Ras(G12C) inhibitors with SOS1 inhibitors (e.g., BI-3406) can enhance the anti-tumor response by preventing the reactivation of K-Ras.[3][17][20][21][22]

-

SHP2 Inhibitors: SHP2 inhibitors (e.g., TNO155) can block the signaling from RTKs to RAS, thereby preventing feedback activation of wild-type RAS isoforms.[18][23][24][25][26]

-

EGFR Inhibitors: In colorectal cancer, where EGFR signaling is a dominant resistance mechanism, combining K-Ras(G12C) inhibitors with EGFR inhibitors (e.g., cetuximab, panitumumab) has shown promising results.[1][2][27][28][29]

Conclusion

The development of irreversible and selective inhibitors of K-Ras(G12C) represents a landmark achievement in oncology. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative potency, and key experimental methodologies for the characterization of these groundbreaking therapies. The ongoing research into combination strategies holds the promise of further improving clinical outcomes for patients with K-Ras(G12C)-mutated cancers, solidifying the dawn of a new era in targeting previously "undruggable" oncoproteins.

References

- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. targetedonc.com [targetedonc.com]

- 19. MRTX-1133 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. "Co-targeting SOS1 Enhances the Antitumor Effects of KRASG12C Inhibitor" by Venu Thatikonda, Hengyu Lyu et al. [digitalcommons.library.tmc.edu]

- 22. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jitc.bmj.com [jitc.bmj.com]

- 24. Item - Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade. - The Francis Crick Institute - Figshare [crick.figshare.com]

- 25. targetedonc.com [targetedonc.com]

- 26. biorxiv.org [biorxiv.org]

- 27. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. onclive.com [onclive.com]

- 29. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of ARS-1620, a K-Ras(G12C) Inhibitor, in Blocking Effector Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism by which the K-Ras(G12C) specific inhibitor, ARS-1620, blocks interactions with downstream effector proteins. We will delve into the core signaling pathways, present key quantitative data, and detail the experimental protocols used to characterize this inhibitor.

Introduction: The Challenge of Targeting K-Ras(G12C)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.[1] As a small GTPase, K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, leading to a constitutively active protein that promotes tumor proliferation.[1]

The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[1][4] For decades, K-Ras was deemed "undruggable" due to its smooth surface and picomolar affinity for GTP/GDP.[4][5] However, the discovery of a druggable pocket in the Switch-II region of the K-Ras(G12C) mutant has enabled the development of covalent inhibitors that specifically target this oncogenic form.[5][6]

Mechanism of Action: How ARS-1620 Blocks Effector Interactions

ARS-1620 is a potent and selective inhibitor of K-Ras(G12C).[7][8] Its mechanism of action is centered on its ability to covalently bind to the mutant cysteine residue at position 12.[6][8] This irreversible binding occurs within a shallow pocket on the protein surface known as the Switch-II pocket (S-IIP), which is accessible only when K-Ras(G12C) is in its inactive, GDP-bound state.[8][9]

By forming this covalent bond, ARS-1620 effectively locks the K-Ras(G12C) protein in an inactive conformation.[6][10] This has two critical consequences for blocking downstream signaling:

-

Prevention of GTP Binding: The inhibitor-bound K-Ras(G12C) is unable to undergo the nucleotide exchange of GDP for GTP, a process facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1.[5][11] This prevents the reactivation of the K-Ras protein.

-

Disruption of Effector Protein Binding: The conformational changes induced by ARS-1620 binding, particularly in the Switch-I and Switch-II regions, directly impair the ability of K-Ras(G12C) to interact with its downstream effector proteins, such as RAF and PI3K.[5][12]

This dual action ensures a sustained inhibition of the oncogenic signaling pathways driven by the K-Ras(G12C) mutation.

K-Ras(G12C) Signaling Pathways and Inhibition by ARS-1620

Activated K-Ras (GTP-bound) initiates signaling through multiple downstream effector pathways, the most prominent being the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][13] These pathways are crucial for cell proliferation, survival, and differentiation.[2] The G12C mutation leads to the constitutive activation of these cascades.[4]

ARS-1620, by locking K-Ras(G12C) in an inactive state, prevents the activation of these downstream effectors.[7] This leads to a reduction in the phosphorylation of key proteins like ERK and S6, ultimately inhibiting tumor cell growth and survival.[7]

Quantitative Data for ARS-1620

The following table summarizes key quantitative data for ARS-1620, demonstrating its potency and efficacy.

| Parameter | Value | Cell Line / Model | Reference |

| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M⁻¹s⁻¹ | - | [7] |

| IC₅₀ (Inhibition of RAS Signaling) | 120 nM | H358 | [6][10] |

| Oral Bioavailability (F) | >60% | Mice | [6][7] |

| In Vivo Efficacy | Significant tumor regression | Subcutaneous xenograft models | [7][14] |

| Dose for In Vivo Studies | 200 mg/kg/day | Mice | [7] |

Detailed Experimental Protocols

The characterization of K-Ras(G12C) inhibitors like ARS-1620 involves a suite of biochemical and cell-based assays.

This assay is used to quantify the ability of an inhibitor to disrupt the interaction between K-Ras(G12C) and its effector, RAF.

Principle: The assay measures fluorescence resonance energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., d2) conjugated to another anti-tag antibody (e.g., anti-HA). When tagged K-Ras and tagged RAF-RBD (RAS Binding Domain) interact, the fluorophores are brought into proximity, generating a high HTRF signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of ARS-1620 in an appropriate assay buffer.

-

Dispensing: Dispense the inhibitor dilutions into a low-volume 384-well plate.

-

Protein Addition: Add a mixture of GST-tagged RAF-RBD and HA-tagged K-Ras(G12C) to the wells.

-

Incubation: Incubate the plate at room temperature to allow for protein interaction and inhibitor binding.

-

Detection Antibody Addition: Add the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and d2-labeled anti-HA antibody.

-

Final Incubation: Incubate the plate at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.

This assay assesses the functional consequence of K-Ras(G12C) inhibition within a cellular context by measuring the phosphorylation status of downstream signaling proteins like ERK.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., ERK and p-ERK), the effect of an inhibitor on signaling activity can be quantified.

Methodology:

-

Cell Culture and Treatment:

-

Seed K-Ras(G12C) mutant cells (e.g., H358) in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of ARS-1620 for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).[4]

-

-

Cell Lysis:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

-

Collect the cell lysates and clarify them by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.[4]

-

Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK at different inhibitor concentrations.

-

Conclusion

ARS-1620 represents a significant advancement in the direct targeting of the historically challenging K-Ras oncogene. Its specific, covalent mechanism of action, which locks the K-Ras(G12C) mutant in an inactive GDP-bound state, effectively prevents the engagement of downstream effector proteins like RAF and PI3K. This disruption of oncogenic signaling cascades has been demonstrated through robust biochemical and cell-based assays and has shown promising therapeutic potential with significant tumor regression in preclinical models. The principles and protocols outlined in this guide provide a framework for the continued evaluation and development of next-generation K-Ras inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. annualreviews.org [annualreviews.org]

- 10. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdlinx.com [mdlinx.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the K-Ras(G12C) Inhibitor 6: Chemical Structure, Properties, and Foundational Role in a New Era of Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the K-Ras(G12C) inhibitor 6, a pioneering molecule that validated a novel strategy for targeting a previously "undruggable" oncogene. While specific quantitative preclinical and clinical data for inhibitor 6 are not extensively published, this document will detail the foundational principles it established, utilizing data from analogous first-generation K-Ras(G12C) inhibitors to provide context for its significance and the experimental methodologies used to characterize this important class of compounds.

Introduction: The Challenge of Targeting K-Ras

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) results in a constitutively active protein that drives tumor cell proliferation and survival. For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its high affinity for GTP and the absence of well-defined binding pockets.

The discovery of a novel, inducible allosteric pocket, termed the switch-II pocket (S-IIP), adjacent to the mutant cysteine residue of K-Ras(G12C) in its inactive, GDP-bound state, represented a landmark breakthrough. This finding paved the way for the development of a new class of covalent inhibitors that could irreversibly bind to and trap the oncoprotein in its inactive conformation. This compound, emerging from the seminal work of Ostrem, Shokat, and colleagues in 2013, was a first-in-class molecule that demonstrated the feasibility of this approach.

Chemical Structure and Properties of this compound

This compound is a small molecule designed to covalently target the nucleophilic cysteine residue of the G12C mutant. Its chemical properties are summarized below.

| Property | Value |

| IUPAC Name | N-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}butanamide |

| Molecular Formula | C₁₇H₂₂Cl₂N₂O₃ |

| Molecular Weight | 405.34 g/mol |

| Chemical Structure |  |

Mechanism of Action: Allosteric Inhibition and Covalent Targeting

This compound functions as an irreversible, allosteric inhibitor. Its mechanism of action is characterized by two key features:

-

Covalent Bonding: The inhibitor possesses an electrophilic warhead that forms a covalent bond with the thiol group of the cysteine at position 12 of the K-Ras(G12C) mutant protein. This irreversible binding ensures a durable inhibitory effect.

-

Allosteric Inhibition: The inhibitor binds to the switch-II pocket, which is distinct from the nucleotide-binding site. By occupying this pocket, it locks K-Ras(G12C) in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a crucial step for K-Ras activation, thereby abrogating downstream signaling.

The binding of inhibitor 6 to the S-IIP disrupts the conformation of both switch-I and switch-II regions of K-Ras, which are critical for interactions with downstream effector proteins such as RAF and PI3K.

K-Ras Signaling Pathway and Point of Intervention

The K-Ras signaling pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical pathway and the point of intervention for K-Ras(G12C) inhibitors like inhibitor 6.

Methodological & Application

Application Notes and Protocols for K-Ras(G12C) Inhibitor 6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cellular characterization of K-Ras(G12C) inhibitor 6, an allosteric, irreversible inhibitor of the oncogenic K-Ras(G12C) mutant protein.[1][2][3][4][5] The protocols detailed below are designed to assess the inhibitor's impact on cancer cell viability, its mechanism of action through the modulation of downstream signaling pathways, and its effect on protein localization.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active protein that drives tumor proliferation and survival. This compound belongs to a class of small molecules that selectively and irreversibly bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1][4] This allosteric inhibition prevents downstream signaling, primarily through the MAPK and PI3K/AKT pathways, leading to reduced cell viability and apoptosis in K-Ras(G12C)-mutant cancer cells.[1]

Data Presentation

| Cell Line | Cancer Type | Inhibitor | Assay Format | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 10 - 15.6 |

| MIA PaCa-2 | Pancreatic Cancer | Adagrasib | 2D | 10 - 50 |